3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (BTEQ) is an organic compound that has recently been gaining attention in the scientific research community due to its potential applications in drug development, biochemistry, and physiology. BTEQ is a small molecule with a molecular weight of 315.33 g/mol, and it is synthesized from the reaction of 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinoline with bromoacetamide. This compound has been studied for its ability to inhibit the activity of certain enzymes, which makes it a potential target for drug development. In addition, BTEQ has been studied for its potential role in modulating biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has been studied for its potential applications in drug development, biochemistry, and physiology. In particular, 3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has been studied for its ability to inhibit the activity of certain enzymes, which makes it a potential target for drug development. In addition, 3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has been studied for its potential role in modulating biochemical and physiological processes. For example, 3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has been studied for its potential role in modulating the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins.
Wirkmechanismus
The mechanism of action of 3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is not well understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes. 3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. 3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids. In addition, 3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has been shown to inhibit the activity of enzymes involved in the metabolism of hormones and other signaling molecules.
Biochemical and Physiological Effects
3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has been studied for its potential role in modulating biochemical and physiological processes. 3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has been shown to modulate the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. 3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has also been shown to modulate the activity of enzymes involved in the synthesis of proteins and nucleic acids. In addition, 3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has been shown to modulate the activity of enzymes involved in the metabolism of hormones and other signaling molecules. 3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has been shown to have anti-inflammatory and analgesic effects in animal models. 3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has also been shown to have potential anti-cancer effects in cell culture and animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using 3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide in laboratory experiments is its ability to modulate the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. This makes it a useful tool for studying the effects of these enzymes on biochemical and physiological processes. In addition, 3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is relatively easy to synthesize and is stable in aqueous solutions. However, 3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is not water soluble and must be dissolved in an organic solvent such as dichloromethane for use in laboratory experiments.
Zukünftige Richtungen
The potential applications of 3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide are still being explored, and there are several possible future directions for research. One potential direction is to further explore the role of 3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide in modulating the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Another potential direction is to explore the potential anti-inflammatory and analgesic effects of 3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide in animal models. In addition, further research into the potential anti-cancer effects of 3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide in cell culture and animal models is warranted. Finally, additional studies are needed to better understand the mechanism of action of 3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide and its potential applications in drug development.
Synthesemethoden
3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is synthesized from the reaction of 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinoline with bromoacetamide. This reaction is conducted under reflux conditions in an organic solvent such as dichloromethane. The reaction is typically performed in the presence of a catalytic amount of an acid such as p-toluenesulfonic acid. The reaction is complete when the reaction mixture is allowed to cool and the desired product is isolated by filtration.
Eigenschaften
IUPAC Name |
3-bromo-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c1-2-25(23,24)21-10-4-6-13-8-9-16(12-17(13)21)20-18(22)14-5-3-7-15(19)11-14/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZNDQYLLGXPIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.